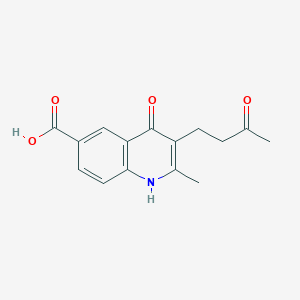
4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been the subject of various synthetic studies aimed at developing new therapeutic agents.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring through cyclization reactions. For instance, a new approach for the synthesis of 4-oxo-3-quinolinecarboxylic acid derivatives has been described, which involves the C-acylation of beta-keto esters with N-hydroxysuccinimide esters of anthranilic acids, leading to spontaneous cyclization to afford 3-ethoxycarbonyl-4-oxoquinoline derivatives . Similarly, other research has focused on the synthesis of novel quinolinecarboxylic acids with potential antimicrobial activity , and the synthesis of benzoxazoloquinoline derivatives using a tandem double ring closure reaction .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which can be substituted at various positions to yield compounds with different properties. The structure of these compounds is often confirmed using spectroscopic methods such as IR and NMR . The stereochemistry of related compounds has also been discussed, which is crucial for understanding their biological activity .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including acylation, alkylation, and cyclization. These reactions are essential for introducing different substituents into the quinoline ring, which can significantly alter the chemical and biological properties of the compounds. For example, the reaction of esters of halogen derivatives of 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids with 2-amino-4-methylthiazole yields hetarylamides with antitubercular activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline ring. These properties are important for the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion. For instance, certain quinoline derivatives have shown improved serum levels and urinary recovery rates in rats, indicating better pharmacokinetic profiles . The peculiarities of the 1H NMR spectra of halo-substituted quinoline derivatives have been studied, providing insights into their structural features .
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, which include 4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid, have been identified as effective corrosion inhibitors. These compounds form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing good effectiveness against metallic corrosion. This application is particularly relevant in materials science and engineering, where preventing corrosion of metals is of critical importance (Verma, Quraishi, & Ebenso, 2020).
Neuroprotection
In the field of neurology, the metabolism of tryptophan through the kynurenine pathway involves quinolinic acid, a neurotoxin, and kynurenic acid, a neuroprotectant. The balance between these metabolites is crucial in various neurological disorders. Research suggests that manipulating this pathway could offer new therapeutic targets for neuroprotection, potentially benefiting the treatment of diseases like cerebral ischemia and Alzheimer's (Vámos et al., 2009).
Antioxidant Properties
The antioxidant properties of hydroxycinnamic acids (HCAs), which could be structurally related to quinoline derivatives through their functional groups, have been extensively reviewed. These compounds, due to their structure-activity relationships, exhibit significant biological properties. Modifications in the aromatic ring and carboxylic function influence their antioxidant activity, suggesting that quinoline derivatives could also be explored for their antioxidant capabilities (Razzaghi-Asl et al., 2013).
Drug Synthesis
Levulinic acid, a key building block produced from biomass, has carbonyl and carboxyl functional groups, making it diverse and unique in drug synthesis. By extension, quinoline derivatives like 4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid, possessing similar functional groups, could play a significant role in the synthesis of novel drugs, reducing synthesis costs and simplifying steps (Zhang et al., 2021).
properties
IUPAC Name |
2-methyl-4-oxo-3-(3-oxobutyl)-1H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-8(17)3-5-11-9(2)16-13-6-4-10(15(19)20)7-12(13)14(11)18/h4,6-7H,3,5H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHKBKSXZCDVHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)
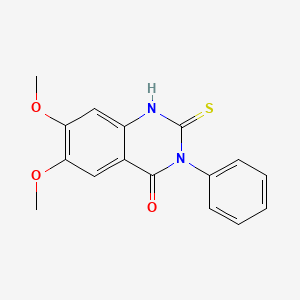
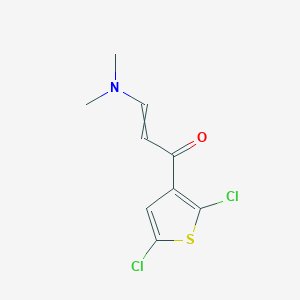
![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)
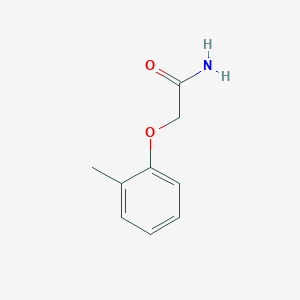
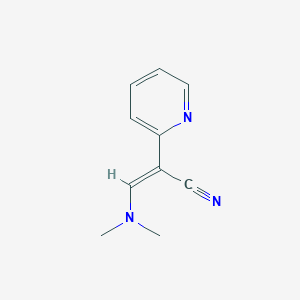
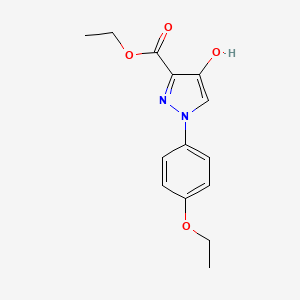
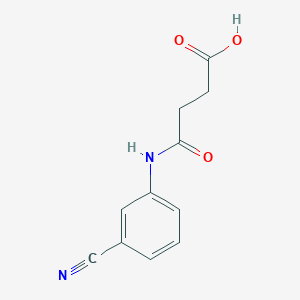
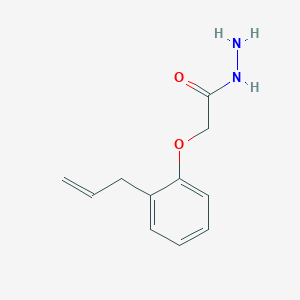
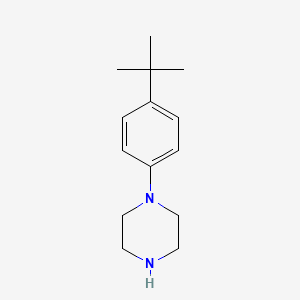
![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)
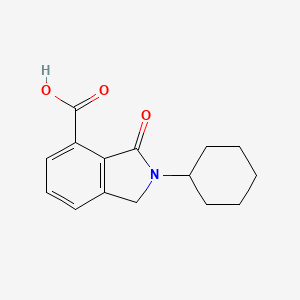
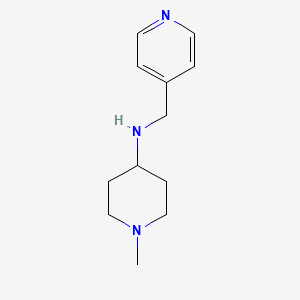
![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)